molecular formula C22H27N2O4P B11412594 Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11412594
M. Wt: 414.4 g/mol
InChI Key: PKFOARPBBNOOPR-UHFFFAOYSA-N
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Description

Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound featuring a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a reaction with diethyl phosphite under suitable conditions, often involving a base such as sodium hydride.

    Substitution Reactions: The 4-methylphenyl groups are introduced through nucleophilic substitution reactions, where the oxazole intermediate reacts with 4-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.

    Reduction: Reduction reactions can target the oxazole ring or the aromatic groups, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphonic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its phosphonate group provides flame-retardant properties, making it useful in the production of fire-resistant materials.

Mechanism of Action

The mechanism by which Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and phosphonate group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its specific substitution pattern on the oxazole ring and the presence of the phosphonate group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, which are not observed in similar compounds.

Properties

Molecular Formula

C22H27N2O4P

Molecular Weight

414.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O4P/c1-5-26-29(25,27-6-2)22-21(23-15-18-11-7-16(3)8-12-18)28-20(24-22)19-13-9-17(4)10-14-19/h7-14,23H,5-6,15H2,1-4H3

InChI Key

PKFOARPBBNOOPR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)C)OCC

Origin of Product

United States

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